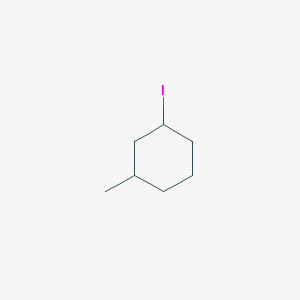

1-Iodo-3-methylcyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-iodo-3-methylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUIJUNLTMQRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoselective Synthesis of cis-1-Iodo-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the stereoselective synthesis of cis-1-iodo-3-methylcyclohexane, a valuable building block in organic synthesis and drug development. The synthesis is achieved through a robust two-step sequence starting from the commercially available trans-3-methylcyclohexanol (B12282318). This method leverages the principles of nucleophilic substitution to ensure high stereochemical control.

Synthetic Strategy and Core Principles

The synthesis of cis-1-iodo-3-methylcyclohexane is accomplished via a two-step process designed to invert the stereochemistry at the C1 position of the cyclohexane (B81311) ring.

Step 1: Activation of the Hydroxyl Group. The hydroxyl group of trans-3-methylcyclohexanol is a poor leaving group. Therefore, it is first converted into a p-toluenesulfonate (tosylate) ester. This is a common strategy to transform an alcohol into a substrate suitable for nucleophilic substitution. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This reaction proceeds with retention of configuration at the stereocenter.

Step 2: Nucleophilic Substitution with Iodide. The intermediate, trans-3-methylcyclohexyl tosylate, is then subjected to a Finkelstein reaction. This classic SN2 reaction involves the displacement of the tosylate group by an iodide ion. A key feature of the SN2 mechanism is the backside attack of the nucleophile, which results in a complete inversion of stereochemistry at the electrophilic carbon. This inversion is the cornerstone of this stereoselective synthesis, converting the trans configuration of the starting material into the desired cis configuration of the final product.

The overall synthetic pathway is illustrated in the workflow diagram below.

Figure 1. Overall synthetic workflow from trans-3-methylcyclohexanol to cis-1-iodo-3-methylcyclohexane.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of cis-1-iodo-3-methylcyclohexane.

Step 1: Synthesis of trans-3-Methylcyclohexyl Tosylate

Materials:

-

trans-3-Methylcyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve trans-3-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane (approx. 5 mL per gram of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude trans-3-methylcyclohexyl tosylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of cis-1-Iodo-3-methylcyclohexane

Materials:

-

trans-3-Methylcyclohexyl tosylate

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Diethyl ether

-

Sodium thiosulfate (B1220275) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-3-methylcyclohexyl tosylate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (3.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude cis-1-iodo-3-methylcyclohexane can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel (using a non-polar eluent such as hexanes) to afford the pure product.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the starting material, intermediate, and final product.

Table 1: Physical and Quantitative Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield |

| trans-3-Methylcyclohexanol | C₇H₁₄O | 114.19 | - |

| trans-3-Methylcyclohexyl Tosylate | C₁₄H₂₀O₃S | 268.37 | > 90% |

| cis-1-Iodo-3-methylcyclohexane | C₇H₁₃I | 224.08 | 75-85% |

Table 2: Spectroscopic Data (¹H and ¹³C NMR in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| trans-3-Methylcyclohexanol | ~3.9 (m, 1H, CH-OH), ~1.7-0.8 (m, 9H, ring CH₂ and CH), ~0.85 (d, 3H, CH₃) | ~70.0 (CH-OH), ~35.0, ~34.0, ~32.0, ~26.0, ~25.0 (ring carbons), ~22.0 (CH₃) |

| trans-3-Methylcyclohexyl Tosylate | ~7.8 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.5 (m, 1H, CH-OTs), ~2.4 (s, 3H, Ar-CH₃), ~2.0-0.9 (m, 9H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃) | ~144.5, ~134.0, ~129.8, ~127.5 (aromatic C), ~82.0 (CH-OTs), ~34.0, ~33.0, ~31.0, ~25.0, ~24.0 (ring carbons), ~21.6 (Ar-CH₃), ~21.0 (CH₃) |

| cis-1-Iodo-3-methylcyclohexane | ~4.2 (m, 1H, CH-I), ~2.2-1.0 (m, 9H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃) | ~38.0 (CH-I), ~35.0, ~34.0, ~31.0, ~26.0, ~25.0 (ring carbons), ~22.0 (CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The data presented are approximate values based on typical ranges for these functional groups.

Signaling Pathways and Logical Relationships

The stereochemical outcome of this synthesis is dictated by the mechanism of the nucleophilic substitution reaction. The logical relationship between the stereochemistry of the substrate, the reaction mechanism, and the stereochemistry of the product is depicted below.

Figure 2. Logical diagram illustrating the SN2 mechanism and the resulting inversion of stereochemistry.

This in-depth guide provides the necessary information for the successful synthesis and characterization of cis-1-iodo-3-methylcyclohexane. The described methodology is reliable, high-yielding, and provides excellent stereochemical control, making it a valuable procedure for synthetic and medicinal chemists.

Stereospecific Synthesis of 1-Iodo-3-methylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of 1-iodo-3-methylcyclohexane, a valuable chiral building block in organic synthesis and drug development. The focus is on two primary stereocontrolled methods: the conversion of specific stereoisomers of 3-methylcyclohexanol (B165635) to their corresponding this compound counterparts with inversion of configuration. This guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the reaction pathways to facilitate understanding and implementation in a laboratory setting.

Introduction

The cyclohexane (B81311) ring is a ubiquitous scaffold in a vast array of biologically active molecules and natural products. The ability to introduce substituents with precise stereochemical control is paramount in medicinal chemistry, as the three-dimensional arrangement of atoms significantly influences pharmacological activity. This compound, with its two stereocenters, presents a synthetic challenge that can be addressed through well-established stereospecific reactions. This guide will focus on two such pathways: the Mitsunobu reaction and a two-step sequence involving tosylation followed by a Finkelstein reaction. Both methods proceed via an S\textsubscript{N}2 mechanism, ensuring a predictable inversion of stereochemistry at the carbon center bearing the hydroxyl group.

Stereospecific Synthetic Routes

The stereospecific synthesis of this compound isomers relies on the principle of Walden inversion, where a nucleophilic attack on a chiral center results in the inversion of its absolute configuration.[1][2] By starting with a defined stereoisomer of 3-methylcyclohexanol (cis or trans), the corresponding inverted iodo-substituted product can be obtained.

Two primary methods for achieving this transformation are:

-

The Mitsunobu Reaction: This one-pot reaction allows for the direct conversion of a primary or secondary alcohol to a variety of functional groups, including iodides, with inversion of configuration.[3][4][5] The reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an iodide source.[3]

-

Two-Step Tosylation-Finkelstein Reaction: This approach involves the initial conversion of the alcohol to a tosylate, a good leaving group, by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270).[6][7] The stereochemistry at the alcohol center is retained during this step.[7] The subsequent Finkelstein reaction, an S\textsubscript{N}2 displacement of the tosylate with an iodide salt (e.g., sodium iodide in acetone), proceeds with inversion of configuration to yield the desired alkyl iodide.

Reaction Pathways and Logic

The following diagrams illustrate the logical flow and key transformations in the stereospecific synthesis of this compound.

Caption: Stereospecific pathways to cis- and trans-1-iodo-3-methylcyclohexane.

The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for synthesis and characterization.

Quantitative Data Summary

The following table summarizes the key reactants, products, and expected stereochemical outcomes for the synthesis of this compound.

| Starting Material | Reaction | Reagents | Product | Stereochemical Outcome |

| trans-3-Methylcyclohexanol | Mitsunobu | PPh₃, DIAD, I₂ | cis-1-Iodo-3-methylcyclohexane | Inversion |

| cis-3-Methylcyclohexanol | Mitsunobu | PPh₃, DIAD, I₂ | trans-1-Iodo-3-methylcyclohexane | Inversion |

| trans-3-Methylcyclohexanol | Tosylation | TsCl, Pyridine | trans-3-Methylcyclohexyl Tosylate | Retention |

| trans-3-Methylcyclohexyl Tosylate | Finkelstein | NaI, Acetone | cis-1-Iodo-3-methylcyclohexane | Inversion |

| cis-3-Methylcyclohexanol | Tosylation | TsCl, Pyridine | cis-3-Methylcyclohexyl Tosylate | Retention |

| cis-3-Methylcyclohexyl Tosylate | Finkelstein | NaI, Acetone | trans-1-Iodo-3-methylcyclohexane | Inversion |

Experimental Protocols

The following are detailed, generalized protocols for the stereospecific synthesis of this compound. Researchers should adapt these procedures based on the specific stereoisomer of 3-methylcyclohexanol being used and optimize conditions as necessary.

Protocol 1: Mitsunobu Reaction for the Synthesis of cis-1-Iodo-3-methylcyclohexane from trans-3-Methylcyclohexanol

Materials:

-

trans-3-Methylcyclohexanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for elution

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add trans-3-methylcyclohexanol (1.0 eq.), triphenylphosphine (1.5 eq.), and iodine (1.5 eq.).

-

Dissolve the solids in anhydrous THF (10 mL per mmol of alcohol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure cis-1-iodo-3-methylcyclohexane.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Protocol 2: Two-Step Synthesis of trans-1-Iodo-3-methylcyclohexane from cis-3-Methylcyclohexanol via Tosylation and Finkelstein Reaction

Step 1: Synthesis of cis-3-Methylcyclohexyl Tosylate

Materials:

-

cis-3-Methylcyclohexanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask, dissolve cis-3-methylcyclohexanol (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of alcohol) and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 4-6 hours, then let it stand at 4 °C overnight.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with DCM (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-3-methylcyclohexyl tosylate, which can often be used in the next step without further purification.

Step 2: Finkelstein Reaction for the Synthesis of trans-1-Iodo-3-methylcyclohexane

Materials:

-

cis-3-Methylcyclohexyl Tosylate

-

Sodium iodide (NaI)

-

Anhydrous Acetone

-

Diethyl ether

-

Water

Procedure:

-

Dissolve the crude cis-3-methylcyclohexyl tosylate (1.0 eq.) in anhydrous acetone (10 mL per mmol of tosylate) in a round-bottom flask.

-

Add sodium iodide (3.0 eq.) to the solution.

-

Reflux the reaction mixture with stirring for 12-24 hours. The formation of a white precipitate (sodium tosylate) indicates the progress of the reaction.

-

After completion (monitored by TLC), cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain pure trans-1-iodo-3-methylcyclohexane.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Product Characterization Data

The stereochemistry of the synthesized this compound isomers can be confirmed by comparing their spectroscopic data, particularly ¹³C NMR, with reported values.

Table of ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Carbon Atom | cis-1-Iodo-3-methylcyclohexane | trans-1-Iodo-3-methylcyclohexane |

| C1 (CHI) | ~35 | ~38 |

| C2 | ~43 | ~45 |

| C3 (CH-CH₃) | ~31 | ~32 |

| C4 | ~35 | ~36 |

| C5 | ~26 | ~27 |

| C6 | ~35 | ~38 |

| CH₃ | ~22 | ~22 |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used. The provided data is based on typical values and should be used for comparative purposes.

Conclusion

The stereospecific synthesis of this compound can be reliably achieved through either the Mitsunobu reaction or a two-step tosylation-Finkelstein sequence. Both methods proceed with a predictable inversion of stereochemistry, allowing for the synthesis of specific diastereomers from the corresponding 3-methylcyclohexanol isomers. The choice of method may depend on factors such as the availability of reagents, substrate sensitivity, and desired scale of the reaction. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the controlled synthesis of this important chiral building block.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Iodo-3-methylcyclohexane: Physical and Chemical Properties for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Iodo-3-methylcyclohexane. Given the limited availability of experimental data for this specific molecule, this guide also incorporates data from analogous compounds to offer a broader understanding of its characteristics. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key transformations are provided.

Core Physical and Chemical Properties

This compound is a halogenated cycloalkane with the chemical formula C₇H₁₃I.[1][2][3] Its structure consists of a cyclohexane (B81311) ring substituted with an iodine atom and a methyl group at positions 1 and 3, respectively. This compound can exist as cis and trans stereoisomers.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃I | [1][2][3] |

| Molecular Weight | 224.08 g/mol | [1][2][4] |

| Vapor Pressure | 0.423 mmHg at 25°C | [5] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Chemical Properties

This compound is a versatile intermediate in organic synthesis. The carbon-iodine bond is relatively weak, making the iodide a good leaving group in nucleophilic substitution and elimination reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce. Therefore, this section provides representative protocols based on well-established methods for analogous secondary alkyl iodides.

Synthesis of this compound from 3-Methylcyclohexanol (B165635)

This protocol describes a general method for the conversion of a secondary alcohol to an alkyl iodide using phosphorus and iodine.[6][7][8] This method typically proceeds with inversion of configuration.

Materials:

-

3-Methylcyclohexanol

-

Red phosphorus

-

Iodine

-

Diethyl ether (anhydrous)

-

5% aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylcyclohexanol and red phosphorus in diethyl ether under a nitrogen atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add iodine crystals portion-wise to the stirred mixture. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers sequentially with water, 5% aqueous sodium thiosulfate solution (to remove unreacted iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Nucleophilic Substitution: Synthesis of 3-Methylcyclohexyl Azide (B81097)

This protocol outlines a typical Sₙ2 reaction using sodium azide as the nucleophile.[9] Such reactions on secondary iodides proceed with inversion of configuration.

Materials:

-

This compound

-

Sodium azide

-

Dimethylformamide (DMF, anhydrous)

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound in anhydrous DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate, if necessary.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine to remove DMF and residual salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain 3-methylcyclohexyl azide.

Elimination Reaction: Formation of Methylcyclohexenes

This protocol describes an E2 elimination reaction using a bulky base, potassium tert-butoxide, which typically favors the formation of the less substituted (Hofmann) product.[10][11][12]

Materials:

-

This compound

-

Potassium tert-butoxide

-

tert-Butanol (anhydrous)

-

Pentane

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.

-

Add this compound to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the formation of the alkene products by GC.

-

After the reaction is complete, cool the mixture to room temperature and add pentane.

-

Wash the organic mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to isolate the methylcyclohexene isomers.

Spectroscopic Data

Spectroscopic data for this compound is limited. The following provides known data and expected spectral features based on its structure and data from similar compounds.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum has been reported for both cis- and trans-1-iodo-3-methylcyclohexane.[1][13] The chemical shifts provide information about the different carbon environments in the molecule.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-I (carbon bearing iodine) | 20 - 40 |

| C-CH₃ (carbon bearing methyl) | 30 - 40 |

| -CH₂- (cyclohexane ring) | 20 - 50 |

| -CH₃ (methyl group) | 15 - 25 |

¹H NMR Spectroscopy

-

A multiplet for the proton on the carbon bearing the iodine (HC-I), expected to be downfield due to the deshielding effect of the iodine.

-

A complex series of multiplets for the methylene (B1212753) protons of the cyclohexane ring.

-

A doublet for the methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-I bonds.

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹.

-

C-H bending: Absorptions around 1450 cm⁻¹.

-

C-I stretching: A weak to medium absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 224. Key fragmentation patterns would likely involve the loss of an iodine atom (M⁺ - 127) and the loss of the methyl group (M⁺ - 15).

This guide serves as a foundational resource for researchers working with this compound. As more experimental data becomes available, this document will be updated to provide the most accurate and comprehensive information.

References

- 1. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 89894-77-9 | PDA89477 [biosynth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Iodo-1-methylcyclohexane | C7H13I | CID 10987886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. youtube.com [youtube.com]

- 7. Iodine reacts with alcohols to give alkyl iodine only in presence of - askIITians [askiitians.com]

- 8. Iodine reacts with alcohols to give alkyl iodine only class 11 chemistry CBSE [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]

- 12. orgosolver.com [orgosolver.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Conformational Analysis of 1-Iodo-3-methylcyclohexane Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For cyclic molecules such as cyclohexane (B81311) derivatives, this is governed by conformational preferences. This technical guide provides a detailed conformational analysis of the cis and trans isomers of 1-iodo-3-methylcyclohexane. By leveraging established principles of stereochemistry, including steric A-values, we predict the most stable chair conformations for each isomer and quantify the energetic differences between them. Furthermore, this document outlines standard experimental and computational protocols for the empirical verification of these conformational equilibria, serving as a comprehensive resource for professionals in chemical and pharmaceutical research.

Introduction to Conformational Analysis

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds. In cyclohexane systems, the molecule predominantly adopts a low-energy "chair" conformation to minimize both angle strain and torsional strain.[1] Substituents on the cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[2]

The interconversion between two chair conformations, known as a ring flip, results in the exchange of axial and equatorial positions.[2] For substituted cyclohexanes, the two chair conformers are often not equal in energy. The steric strain introduced by substituents, particularly the unfavorable 1,3-diaxial interactions between an axial substituent and other axial atoms, dictates the position of the conformational equilibrium.[3] Understanding the dominant conformation is critical in fields like drug development, where molecular shape determines the interaction with biological targets.

Theoretical Framework: A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane.[4] Larger A-values signify a stronger preference for the equatorial position due to greater steric bulk.[5] A-values are additive and can be used to estimate the relative energies of different conformations in di- or polysubstituted cyclohexanes.[5]

Conformational Analysis of cis-1-Iodo-3-methylcyclohexane

The cis isomer has both the iodo and methyl groups on the same face of the cyclohexane ring.[6][7] This geometric constraint leads to two possible chair conformations that are in equilibrium: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).

-

(a,a) Conformer: Both the iodine atom and the methyl group are in axial positions. This conformation is significantly destabilized by two factors:

-

1,3-diaxial interactions between the axial methyl group and the axial hydrogens at C5 and C1 (relative to the methyl at C3).

-

1,3-diaxial interactions between the axial iodine atom and the axial hydrogens at C3 and C5.

-

A highly unfavorable syn-axial interaction between the methyl and iodo groups themselves.

-

-

(e,e) Conformer: Both substituents occupy equatorial positions. In this arrangement, the bulky groups are directed away from the ring, avoiding destabilizing 1,3-diaxial interactions.[8] This is the most stable conformation.

The energy difference can be estimated by summing the A-values of the substituents in the diaxial form.

Conformational Analysis of trans-1-Iodo-3-methylcyclohexane

In the trans isomer, the iodo and methyl groups are on opposite faces of the ring.[7] A ring flip interconverts two chair conformations, each having one axial and one equatorial substituent.

-

Conformer 1 (a-I, e-Me): The iodine atom is axial, and the methyl group is equatorial. The primary source of steric strain is the 1,3-diaxial interaction associated with the axial iodine.

-

Conformer 2 (e-I, a-Me): The iodine atom is equatorial, and the methyl group is axial. The primary source of steric strain is the more significant 1,3-diaxial interaction from the axial methyl group.

To determine the more stable conformation, we compare the A-values of the two substituents. The methyl group has a significantly larger A-value than iodine, indicating it is sterically bulkier.[9] Therefore, the equilibrium will strongly favor the conformer where the methyl group is in the equatorial position.[10]

Data Presentation: Quantitative Analysis

The relative stabilities of the conformers can be estimated using the A-values for the methyl and iodo groups. These values represent the energetic penalty for a group being in the axial position.

| Substituent | A-Value (kcal/mol) | Reference |

| Methyl (-CH₃) | 1.74 | [4] |

| Iodine (-I) | ~0.4 | [5][11] |

Using these values, we can calculate the Gibbs free energy difference (ΔG°) between the conformers for each isomer.

| Isomer | Conformer 1 | Conformer 2 | ΔG° (Conformer 2 - Conformer 1) | Favored Conformer |

| cis | Diequatorial (e,e) | Diaxial (a,a) | ~ +2.14 kcal/mol | Diequatorial |

| trans | Axial-I, Equatorial-Me | Equatorial-I, Axial-Me | ~ +1.34 kcal/mol | Axial-I, Equatorial-Me |

Note: The ΔG° for the cis-diaxial conformer is an estimation based on the sum of A-values and does not account for the additional, highly destabilizing 1,3-syn-axial interaction between the two groups, making the actual energy difference even larger.

Experimental Protocols for Verification

The predicted conformational equilibria can be verified experimentally, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, and complemented by computational modeling.

NMR Spectroscopy Protocol

NMR spectroscopy is a powerful tool for conformational analysis.[12][13] By measuring proton-proton (¹H-¹H) coupling constants (J-values) or by observing spectra at low temperatures where ring flips are slow on the NMR timescale, one can determine the populations of different conformers.[14]

Objective: To determine the equilibrium constant (Keq) between the chair conformers of cis- or trans-1-iodo-3-methylcyclohexane.

Methodology: Low-Temperature ¹H NMR

-

Sample Preparation: Dissolve a pure sample (~5-10 mg) of the target isomer in a deuterated solvent that has a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature (VT) unit.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, the ring flip is rapid, and the observed spectrum will show time-averaged signals for the axial and equatorial protons.

-

Low-Temperature Analysis: Gradually lower the temperature of the sample inside the NMR probe. At a sufficiently low temperature (e.g., below -60 °C), the rate of the ring flip will become slow enough to allow for the observation of distinct signals for each individual conformer.[14]

-

Data Acquisition: Record spectra at several temperatures until the signals for the two conformers are sharp and well-resolved.

-

Data Analysis:

-

Identify the distinct sets of peaks corresponding to each conformer.

-

Integrate the area of well-resolved, non-overlapping signals for each conformer. The ratio of the integrals is directly proportional to the ratio of the conformer populations.

-

Calculate the equilibrium constant, Keq = [more stable conformer] / [less stable conformer].

-

Calculate the Gibbs free energy difference using the equation: ΔG° = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

-

Computational Chemistry Protocol

Molecular mechanics or quantum mechanics calculations can provide theoretical energies and optimized geometries for different conformers.[15]

Objective: To calculate the relative steric energies of the chair conformers for each isomer.

Methodology: Molecular Mechanics (e.g., MMFF94)

-

Structure Building: Using computational chemistry software (e.g., Avogadro, Spartan), build the 3D structures of the different chair conformers for both cis- and trans-1-iodo-3-methylcyclohexane.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable force field (e.g., MMFF94) or a quantum mechanical method (e.g., DFT with a functional like B3LYP). This process minimizes the steric energy of the structure.[15]

-

Energy Calculation: Record the final, minimized steric energy for each optimized conformer.

-

Analysis: The difference in energy between the conformers (ΔE) provides a theoretical estimate of their relative stability, which can be compared with the experimental ΔG° value.

Conclusion

The conformational analysis of this compound isomers is governed by the steric requirements of the methyl and iodo substituents.

-

For cis-1-iodo-3-methylcyclohexane , the equilibrium lies almost exclusively towards the diequatorial (e,e) conformation, which avoids severe 1,3-diaxial steric interactions.

-

For trans-1-iodo-3-methylcyclohexane , the equilibrium favors the conformation with the sterically larger methyl group in the equatorial position and the smaller iodine atom in the axial position.

These predictions, derived from the fundamental principle of A-values, provide a robust hypothesis that can be confirmed through the detailed experimental and computational protocols outlined in this guide. This systematic approach to conformational analysis is essential for understanding structure-activity relationships and for the rational design of molecules in chemical and pharmaceutical applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound|CAS 89894-77-9|C7H13I [benchchem.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. reddit.com [reddit.com]

- 10. homework.study.com [homework.study.com]

- 11. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 12. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. stolaf.edu [stolaf.edu]

An In-depth Technical Guide to the Chair Conformations of 1-Iodo-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chair conformations of cis- and trans-1-Iodo-3-methylcyclohexane. A thorough understanding of the conformational preferences of substituted cyclohexanes is paramount in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties. This document details the conformational analysis of 1-Iodo-3-methylcyclohexane, presenting quantitative data, outlining experimental protocols for its determination, and providing visual representations of the conformational equilibria.

Conformational Analysis of this compound

The conformational landscape of this compound is primarily governed by the steric strain arising from the iodo and methyl substituents on the cyclohexane (B81311) ring. The most stable conformation for a substituted cyclohexane is the chair form, which minimizes both angle and torsional strain. In a disubstituted cyclohexane, the preferred chair conformation is the one that places the larger substituent in the equatorial position to minimize destabilizing 1,3-diaxial interactions.

The relative steric bulk of substituents is quantified by their A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position.

Conformational Preferences of cis-1-Iodo-3-methylcyclohexane

For the cis isomer, one substituent must be in an axial position while the other is equatorial. A ring flip will interconvert these positions. The two possible chair conformations for cis-1-Iodo-3-methylcyclohexane are in equilibrium.

-

Conformer 1: Axial iodine and equatorial methyl.

-

Conformer 2: Equatorial iodine and axial methyl.

To estimate the relative stability of these two conformers, we can compare the A-values of the iodo and methyl groups. The substituent with the larger A-value will have a stronger preference for the equatorial position.

Conformational Preferences of trans-1-Iodo-3-methylcyclohexane

In the trans isomer, both substituents can be either axial or equatorial. The two possible chair conformations for trans-1-Iodo-3-methylcyclohexane are:

-

Conformer 1: Diequatorial (both iodo and methyl groups are equatorial).

-

Conformer 2: Diaxial (both iodo and methyl groups are axial).

The diequatorial conformation is significantly more stable as it avoids the substantial steric strain associated with 1,3-diaxial interactions that are present in the diaxial conformer. In the diaxial conformation, both the iodo and methyl groups would experience steric hindrance from the axial hydrogens on the same side of the ring.

Data Presentation

The conformational preferences of the substituents are quantitatively described by their A-values.

| Substituent | A-value (kcal/mol) |

| Iodo (-I) | 0.43 |

| Methyl (-CH₃) | 1.74 |

These A-values can be used to estimate the energy difference (ΔG°) between the two chair conformations of the cis isomer.

For cis-1-Iodo-3-methylcyclohexane:

ΔG° = A-value(CH₃) - A-value(I) = 1.74 kcal/mol - 0.43 kcal/mol = 1.31 kcal/mol

This positive value indicates that the conformer with the methyl group in the equatorial position and the iodine in the axial position is more stable by approximately 1.31 kcal/mol.

For trans-1-Iodo-3-methylcyclohexane, the energy of the diaxial conformer can be estimated by summing the A-values of the two axial substituents.

Energy of diaxial conformer ≈ A-value(I) + A-value(CH₃) = 0.43 kcal/mol + 1.74 kcal/mol = 2.17 kcal/mol

This value represents the estimated steric strain in the diaxial conformer relative to the diequatorial conformer.

Experimental Protocols

The determination of the conformational equilibrium of this compound can be achieved using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Low-Temperature ¹H NMR Spectroscopy

Objective: To determine the ratio of the two chair conformers of cis-1-Iodo-3-methylcyclohexane at a temperature where the ring flip is slow on the NMR timescale.

Methodology:

-

Sample Preparation: A solution of cis-1-Iodo-3-methylcyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).

-

NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used.

-

Temperature Variation: The ¹H NMR spectrum of the sample is recorded at room temperature, where a time-averaged spectrum is observed due to rapid ring flipping. The temperature is then gradually lowered.

-

Coalescence Temperature: As the temperature decreases, the rate of ring flipping slows down. The signals corresponding to the axial and equatorial protons of the two conformers will broaden and eventually coalesce. The temperature at which this occurs is the coalescence temperature.

-

Low-Temperature Spectrum: Below the coalescence temperature, the ring flip is slow enough to allow for the observation of separate signals for each conformer. A spectrum is recorded at a temperature where sharp, well-resolved signals are obtained for both conformers (typically below -60 °C).

-

Integration and Analysis: The relative concentrations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer. The equilibrium constant (K) can then be calculated from the ratio of the integrals.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.

Analysis of Coupling Constants (Karplus Equation)

The conformation of the substituents can also be inferred from the coupling constants (J-values) of the protons on the cyclohexane ring. The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle between the coupled protons.

-

Axial-Axial Coupling (³J_aa): Dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial Coupling (³J_ae): Dihedral angle of ~60°, resulting in a small coupling constant (typically 2-5 Hz).

-

Equatorial-Equatorial Coupling (³J_ee): Dihedral angle of ~60°, resulting in a small coupling constant (typically 2-5 Hz).

By analyzing the splitting patterns and measuring the coupling constants of the methine protons at C1 and C3, the predominant conformation can be determined.

Mandatory Visualization

cis-1-Iodo-3-methylcyclohexane Conformational Equilibrium

trans-1-Iodo-3-methylcyclohexane Conformational Equilibrium

Note on Visualization: The DOT scripts above are templates. To generate the actual diagrams, you would need to replace the placeholder image URLs (https://i.imgur.com/your_image_...png) with actual images of the chair conformations of this compound. These images can be generated using chemical drawing software.

Conclusion

The conformational analysis of this compound reveals distinct preferences for the positioning of its substituents. In the cis isomer, the conformer with the larger methyl group in the equatorial position is favored. For the trans isomer, the diequatorial conformation is significantly more stable than the diaxial conformation due to the avoidance of severe 1,3-diaxial interactions. The quantitative estimation of these energy differences, based on A-values, provides a valuable tool for predicting the predominant conformation. Experimental verification through low-temperature NMR spectroscopy allows for a precise determination of the conformational equilibrium. This detailed understanding of the stereochemistry of this compound is crucial for its application in scientific research and drug development, where molecular shape is intrinsically linked to function.

An In-depth Technical Guide to the IUPAC Nomenclature and Stereoisomers of 1-Iodo-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereoisomerism, and conformational analysis of 1-iodo-3-methylcyclohexane. The information presented is intended to support research and development activities where a thorough understanding of the stereochemical properties of substituted cyclohexanes is crucial.

Introduction to this compound

This compound is a halogenated cyclic alkane with the chemical formula C₇H₁₃I.[1] Its structure consists of a cyclohexane (B81311) ring substituted with an iodine atom at position 1 and a methyl group at position 3. The presence of two stereocenters at these positions gives rise to a number of stereoisomers, each with distinct three-dimensional arrangements and, consequently, different physical and chemical properties. A thorough understanding of the stereoisomerism and conformational preferences of this molecule is essential for its application in various fields, including organic synthesis and medicinal chemistry.

IUPAC Nomenclature of Stereoisomers

The systematic naming of the stereoisomers of this compound requires the use of stereodescriptors to define the relative and absolute configurations of the substituents. The primary methods for denoting the stereochemistry are the cis/trans and the Cahn-Ingold-Prelog (R/S) systems.

-

Cis/Trans Isomerism: This system describes the relative orientation of the substituents on the cyclohexane ring.

-

cis-1-Iodo-3-methylcyclohexane: The iodine and methyl groups are on the same side of the ring (both pointing up or both pointing down).

-

trans-1-Iodo-3-methylcyclohexane: The iodine and methyl groups are on opposite sides of the ring (one pointing up and one pointing down).

-

-

R/S Configuration: This system assigns an absolute configuration (R for rectus or S for sinister) to each chiral center based on the priority of the substituents. For this compound, both carbon 1 and carbon 3 are chiral centers. This gives rise to four possible stereoisomers:

-

(1R,3R)-1-iodo-3-methylcyclohexane

-

(1S,3S)-1-iodo-3-methylcyclohexane

-

(1R,3S)-1-iodo-3-methylcyclohexane

-

(1S,3R)-1-iodo-3-methylcyclohexane

-

The relationship between these isomers is that (1R,3R) and (1S,3S) are enantiomers of each other, as are (1R,3S) and (1S,3R). The relationship between any other pair of isomers is diastereomeric.

Conformational Analysis

The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The relative stability of the different conformers is determined by steric interactions, particularly 1,3-diaxial interactions.

A-Values and Steric Strain

The energetic preference for a substituent to be in the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the equatorial and axial conformers. Larger A-values indicate a greater preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Iodine (I) | ~0.43 |

| Methyl (CH₃) | ~1.70 |

Conformers of cis-1-Iodo-3-methylcyclohexane

The cis isomer can exist as two interconverting chair conformers. In one conformer, both substituents are in equatorial positions (diequatorial), and in the other, both are in axial positions (diaxial).

-

Diequatorial Conformer: This is the more stable conformation as it avoids unfavorable 1,3-diaxial interactions.

-

Diaxial Conformer: This conformation is significantly less stable due to the steric strain from both the axial iodine and the axial methyl group interacting with the axial hydrogens. The energy of this conformer is approximately the sum of the A-values of the two substituents.

Conformers of trans-1-Iodo-3-methylcyclohexane

The trans isomer exists as two chair conformers where one substituent is axial and the other is equatorial. Due to the different A-values of the iodine and methyl groups, these two conformers are not energetically equivalent.

-

Conformer 1: Equatorial Methyl and Axial Iodine: This is the more stable of the two trans conformers. The larger methyl group occupies the more favorable equatorial position. The steric strain is primarily due to the 1,3-diaxial interactions of the iodine atom, which is approximately 0.43 kcal/mol.

-

Conformer 2: Axial Methyl and Equatorial Iodine: This conformer is less stable due to the significant steric strain from the axial methyl group, which has an A-value of approximately 1.70 kcal/mol.

Relative Stability of Isomers

Based on the conformational analysis, the most stable isomer of this compound is the cis isomer in its diequatorial conformation, as this arrangement minimizes steric strain. The trans isomer is less stable because one of the substituents must always be in an axial position in the chair conformation.

Table of Relative Stabilities

| Isomer | Most Stable Conformation | Energy of 1,3-Diaxial Interactions (kcal/mol) | Relative Stability |

| cis | diequatorial | 0 | More Stable |

| trans | equatorial-CH₃, axial-I | ~0.43 | Less Stable |

Experimental Protocols

A common method for the synthesis of this compound is the nucleophilic substitution of a 3-methylcyclohexanol (B165635) with an iodide source. The stereochemistry of the starting alcohol can influence the stereochemical outcome of the product, although SN1-type reactions can lead to a mixture of isomers.

General Protocol for the Synthesis of this compound from 3-Methylcyclohexanol

This protocol is a generalized procedure and may require optimization for specific stereochemical outcomes.

Materials:

-

3-Methylcyclohexanol (cis/trans mixture or a specific isomer)

-

Iodine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Deionized water

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclohexanol (1 equivalent), triphenylphosphine (1.2 equivalents), and imidazole (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) in portions to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers can be achieved using column chromatography. Due to the difference in their polarity and shape, the two isomers will have different retention times on a silica gel column. The exact eluent system will need to be determined empirically, but a non-polar solvent system, such as varying ratios of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is a good starting point.

Data Presentation

Expected Geometric Parameters

| Parameter | cis-1-iodo-3-methylcyclohexane (diequatorial) | trans-1-iodo-3-methylcyclohexane (eq-CH₃, ax-I) |

| C-I Bond Length | ~2.15 Å | ~2.15 Å |

| C-C (ring) Bond Length | ~1.54 Å | ~1.54 Å |

| C-C (methyl) Bond Length | ~1.53 Å | ~1.53 Å |

| C-H Bond Length | ~1.09 Å | ~1.09 Å |

| ∠ C-C-I Angle | ~111° | ~111° |

| ∠ C-C-C (ring) Angle | ~111° | ~111° |

| Dihedral Angles (ring) | ~±55° | ~±55° |

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the different stereoisomers of this compound.

Caption: Stereoisomeric relationships of this compound.

The following diagram illustrates the conformational equilibrium of the cis and trans isomers.

Caption: Conformational equilibria of cis- and trans-1-iodo-3-methylcyclohexane.

References

Technical Guide: 1-Iodo-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-iodo-3-methylcyclohexane, a versatile alkyl halide building block in organic synthesis. The document details its chemical identity, physical properties, synthesis methodologies, and reactivity, with a focus on its application in constructing more complex molecular architectures.

Chemical Identification and Properties

This compound is a cyclic organic compound with the iodine atom and the methyl group at positions 1 and 3 of the cyclohexane (B81311) ring, respectively. Due to the presence of two stereocenters, it can exist as different stereoisomers.

Table 1: Chemical Identifiers for this compound and its Isomers

| Identifier | Value |

| Chemical Name | This compound |

| General CAS Number | 89894-77-9[1][2][3] |

| cis-Isomer CAS Number | 66922-06-3[4][5] |

| (1R,3S)-Isomer CAS Number | Not explicitly found, but related stereoisomers are cataloged.[6] |

| Molecular Formula | C₇H₁₃I[1][2][7] |

| Molecular Weight | 224.08 g/mol [1][8] |

| Canonical SMILES | CC1CCCC(C1)I[1][3] |

| InChI | InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3[3][7] |

| InChIKey | ZQUIJUNLTMQRAA-UHFFFAOYSA-N[3][7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Density | ~1.52 g/cm³[8] |

| Boiling Point | ~202.1 °C at 760 mmHg[8] |

| Vapor Pressure | 0.423 mmHg at 25°C[2] |

| Topological Polar Surface Area | 0 Ų |

| Complexity | 70.8[3] |

| Undefined Atom Stereocenter Count | 2[3] |

Synthesis of this compound

A common method for the synthesis of this compound involves the conversion of the corresponding alcohol, 3-methylcyclohexanol.

Experimental Protocol: Conversion of 3-Methylcyclohexanol to this compound

This protocol is based on a general method for converting secondary alcohols to iodides using triphenylphosphine (B44618) and iodine.

Materials:

-

3-methylcyclohexanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

1-methyl-1H-imidazole

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylcyclohexanol, triphenylphosphine, and 1-methyl-1H-imidazole in dichloromethane at 0 °C.[5]

-

Slowly add a solution of iodine in dichloromethane to the reaction mixture at 0 °C.[5]

-

Allow the reaction to stir at 0 °C for 4 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to yield this compound.

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the good leaving group ability of the iodide atom. This facilitates nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.[8]

Nucleophilic Substitution Reactions

The compound can undergo Sₙ2 reactions with various nucleophiles to introduce the 3-methylcyclohexyl moiety into target molecules. For instance, reaction with an alkoxide would yield the corresponding ether via a Williamson ether synthesis-type reaction.

Elimination Reactions

Similar to other alkyl halides, this compound can undergo elimination reactions to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) can be influenced by the steric bulk of the base used. For the related compound, 1-iodo-1-methylcyclohexane, treatment with a small, unhindered base like sodium ethoxide favors the more substituted Zaitsev product (1-methylcyclohexene).[9][10] Conversely, a bulky base such as potassium tert-butoxide favors the less substituted Hofmann product (methylenecyclohexane).[9][10]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

-

¹³C NMR: The ¹³C NMR spectrum for both cis- and trans-1-iodo-3-methylcyclohexane has been reported and is available in spectral databases.[7][11] This data is essential for distinguishing between the different stereoisomers.

Safety and Handling

References

- 1. This compound | 89894-77-9 | PDA89477 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:66922-06-3 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound|CAS 89894-77-9|C7H13I [benchchem.com]

- 9. 6) When 1-iodo-1-methylcyclohexane is treated with \mathrm { NaOCH } _ { .. [askfilo.com]

- 10. When 1iodo1methylcyclohexane is treated with NaOCH2CH3 class 11 chemistry CBSE [vedantu.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Molecular Structure of 1-Iodo-3-methylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of 1-Iodo-3-methylcyclohexane, a substituted cyclohexane (B81311) with important stereochemical and conformational properties. This document delves into the intricacies of its isomeric forms, conformational preferences, and spectroscopic signatures, offering valuable insights for its application in organic synthesis and drug design.

Introduction to the Molecular Structure

This compound (C₇H₁₃I) is a halogenated cyclic alkane with a molecular weight of approximately 224.08 g/mol .[1] Its structure consists of a cyclohexane ring substituted with an iodine atom at the C1 position and a methyl group at the C3 position. The presence of two stereocenters at these positions gives rise to two diastereomers: cis-1-Iodo-3-methylcyclohexane and trans-1-Iodo-3-methylcyclohexane. The spatial arrangement of the iodo and methyl groups profoundly influences the molecule's stability and reactivity.

The conformational analysis of this compound is governed by the principles of cyclohexane stereochemistry, primarily the preference for substituents to occupy the more spacious equatorial positions to minimize steric strain. The energetic cost of a substituent occupying an axial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[2]

Stereoisomers and Conformational Analysis

The relative stability of the conformers of cis- and trans-1-Iodo-3-methylcyclohexane can be predicted by considering the A-values of the iodo and methyl substituents.

cis-1-Iodo-3-methylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process of ring flipping.

-

Diequatorial Conformer: Both the iodo and methyl groups occupy equatorial positions. This conformation is highly favored as it minimizes 1,3-diaxial interactions.

-

Diaxial Conformer: Both substituents are in axial positions. This conformation is significantly less stable due to severe steric hindrance between the axial iodo and methyl groups and the axial hydrogens on the same side of the ring.

The energy difference between these two conformers is substantial, and therefore, cis-1-Iodo-3-methylcyclohexane exists almost exclusively in the diequatorial conformation at room temperature.

trans-1-Iodo-3-methylcyclohexane

The trans isomer also exists as an equilibrium of two chair conformations. In this case, one substituent is always in an axial position while the other is equatorial.

-

Conformer 1: The larger methyl group is in the equatorial position, and the smaller iodo group is in the axial position.

-

Conformer 2: The smaller iodo group is in the equatorial position, and the larger methyl group is in the axial position.

Based on the A-values, the methyl group has a stronger preference for the equatorial position than the iodine atom. Therefore, the conformer with the equatorial methyl group and axial iodo group is slightly more stable. The energy difference between these two conformers is the difference in their A-values: ΔG = A(methyl) - A(iodine) ≈ 1.74 - 0.47 = 1.27 kcal/mol.

Quantitative Structural Data

| Parameter | cis (diequatorial) | trans (eq-Me, ax-I) | trans (ax-Me, eq-I) |

| Relative Energy (kcal/mol) | 0 (most stable) | ~1.27 | 0 |

| C-I Bond Length (Å) | ~2.14 | ~2.15 (axial) | ~2.14 (equatorial) |

| C-C-C Bond Angles (°) | ~111 | ~111 | ~111 |

| C-C-I Bond Angle (°) | ~110 | ~109 | ~110 |

| Dihedral Angles (°) | |||

| I-C1-C2-C3 | ~-55 | ~-58 | ~175 |

| Me-C3-C2-C1 | ~-55 | ~178 | ~-58 |

Note: The values presented are estimations based on standard bond lengths, bond angles, and conformational analysis principles of substituted cyclohexanes.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the isomers of this compound based on typical values for similar chemical environments.

¹H NMR Spectroscopy

| Proton | cis (diequatorial) | trans (eq-Me, ax-I) |

| H-1 (CHI) | ~4.0-4.5 ppm (multiplet) | ~4.5-5.0 ppm (multiplet, broad) |

| H-3 (CHCH₃) | ~1.5-1.8 ppm (multiplet) | ~1.6-1.9 ppm (multiplet) |

| -CH₃ | ~0.9 ppm (doublet) | ~0.95 ppm (doublet) |

| Cyclohexyl Protons | ~1.0-2.2 ppm (complex multiplets) | ~1.0-2.3 ppm (complex multiplets) |

¹³C NMR Spectroscopy

| Carbon | cis (diequatorial) | trans (eq-Me, ax-I) |

| C-1 (CHI) | ~30-35 ppm | ~25-30 ppm |

| C-3 (CHCH₃) | ~30-35 ppm | ~32-37 ppm |

| -CH₃ | ~20-23 ppm | ~21-24 ppm |

| C-2, C-4, C-5, C-6 | ~25-45 ppm | ~25-45 ppm |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp³) | 2850-2960 | Strong |

| CH₂ bend | ~1450 | Medium |

| C-I stretch | 500-600 | Strong |

Mass Spectrometry (MS)

| Fragmentation | m/z | Comments |

| Molecular Ion [M]⁺ | 224 | Expected, may be weak. |

| [M - I]⁺ | 97 | Loss of iodine radical, likely a prominent peak. |

| [M - CH₃]⁺ | 209 | Loss of a methyl radical. |

| [M - I - C₂H₄]⁺ | 69 | Subsequent fragmentation of the cyclohexyl ring. |

Experimental Protocols

Synthesis of this compound from 3-Methylcyclohexanol (B165635)

This protocol describes a representative method for the synthesis of this compound via the iodination of 3-methylcyclohexanol using triphenylphosphine (B44618) and iodine. This method is adaptable for the synthesis of both cis and trans isomers, depending on the stereochemistry of the starting alcohol.

Materials:

-

3-Methylcyclohexanol (cis/trans mixture or pure isomer)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Iodine: To the stirred solution, add iodine (1.2 equivalents) portion-wise at 0 °C (ice bath). The solution will turn dark brown.

-

Addition of Alcohol: Slowly add a solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to decolorize the excess iodine.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or petroleum ether) to yield pure this compound. The cis and trans isomers may be separable by careful chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.

Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) mass spectrometer. The sample can be introduced via direct infusion or through a gas chromatography (GC) interface.

Visualizations

References

- 1. This compound | C7H13I | CID 15433602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 3. Methylcyclohexane - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

Methodological & Application

Application Notes and Protocols: 1-Iodo-3-methylcyclohexane as a Grignard Reagent Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-methylcyclohexylmagnesium iodide, a Grignard reagent prepared from 1-iodo-3-methylcyclohexane. This organometallic compound serves as a valuable nucleophilic building block in organic synthesis, enabling the formation of carbon-carbon bonds for the construction of complex molecular architectures relevant to drug discovery and development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of new carbon-carbon bonds.[1] The reaction of this compound with magnesium metal in an ethereal solvent yields 3-methylcyclohexylmagnesium iodide. This secondary alkyl Grignard reagent can subsequently react with a variety of electrophiles, such as aldehydes, ketones, and esters, to introduce the 3-methylcyclohexyl moiety into a target molecule. The synthesis and reactions must be conducted under anhydrous conditions, as Grignar reagents are highly reactive towards protic solvents like water.[1][2]

Synthesis of 3-Methylcyclohexylmagnesium Iodide

The preparation of 3-methylcyclohexylmagnesium iodide is achieved through the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface.

Experimental Protocol: Synthesis of 3-Methylcyclohexylmagnesium Iodide

Materials:

-

This compound (C₇H₁₃I)

-

Magnesium turnings

-

Anhydrous diethyl ether (or THF)

-

Iodine crystal

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A single crystal of iodine is added to activate the magnesium surface. The flask is gently warmed under a flow of inert gas until purple iodine vapors are observed, which then sublime on the condenser.

-

Initiation of Reaction: A small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and the appearance of cloudiness and gentle refluxing. Gentle heating may be required to start the reaction.[3]

-

Addition of Precursor: Once the reaction has initiated, the remaining solution of this compound is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure all the magnesium has reacted. The completion of the reaction is indicated by the cessation of bubbling and the formation of a greyish-brown solution of the Grignard reagent.

-

Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a protic acid using an indicator.

Table 1: Reagents and Typical Reaction Conditions for Grignard Reagent Synthesis

| Reagent/Parameter | Molar Ratio/Value | Notes |

| This compound | 1.0 eq | --- |

| Magnesium Turnings | 1.2 eq | Excess to ensure complete reaction of the iodide. |

| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1.0 M solution | Solvent must be strictly anhydrous. |

| Iodine | 1 small crystal | Used as an initiator. |

| Temperature | Reflux | Reaction is exothermic and may sustain its own reflux. |

| Reaction Time | 1-3 hours | Monitored by the consumption of magnesium. |

Diagram 1: Experimental Workflow for the Synthesis of 3-Methylcyclohexylmagnesium Iodide

Caption: Workflow for the synthesis of 3-methylcyclohexylmagnesium iodide.

Applications in Synthesis: Reactions with Electrophiles

3-Methylcyclohexylmagnesium iodide is a versatile nucleophile that can react with a wide range of electrophilic functional groups. These reactions are fundamental in the synthesis of more complex molecules, including potential pharmaceutical intermediates.

Reaction with Aldehydes and Ketones to form Alcohols

The addition of 3-methylcyclohexylmagnesium iodide to aldehydes results in the formation of secondary alcohols, while reaction with ketones yields tertiary alcohols.

Diagram 2: General Reaction of 3-Methylcyclohexylmagnesium Iodide with a Ketone

Caption: Reaction pathway for the formation of a tertiary alcohol.

Experimental Protocol: Reaction with Benzaldehyde (B42025)

Materials:

-

Solution of 3-methylcyclohexylmagnesium iodide in diethyl ether

-

Benzaldehyde

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether is prepared in a separate flask under an inert atmosphere.

-

Addition of Grignard Reagent: The solution of 3-methylcyclohexylmagnesium iodide is added dropwise to the stirred solution of benzaldehyde at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-